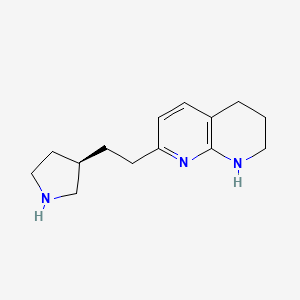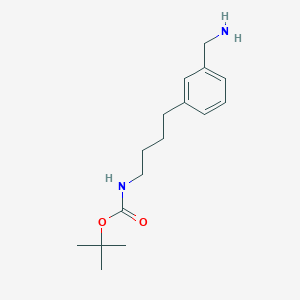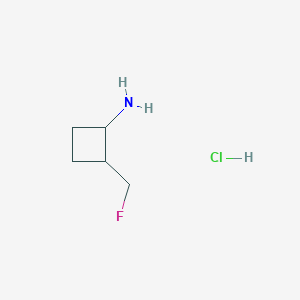
2-(Fluoromethyl)cyclobutanamine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Fluoromethyl)cyclobutanamine;hydrochloride is a chemical compound with the molecular formula C5H11ClFN and a molecular weight of 139.6 g/mol . It is a derivative of cyclobutanamine, where a fluoromethyl group is attached to the cyclobutane ring. This compound is primarily used in research and development settings and is not intended for human use .
Méthodes De Préparation
The synthesis of 2-(Fluoromethyl)cyclobutanamine;hydrochloride typically involves the reaction of cyclobutanamine with a fluoromethylating agent under controlled conditions. The hydrochloride salt is then formed by reacting the free base with hydrochloric acid. Industrial production methods may involve optimized reaction conditions to maximize yield and purity .
Analyse Des Réactions Chimiques
2-(Fluoromethyl)cyclobutanamine;hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Applications De Recherche Scientifique
2-(Fluoromethyl)cyclobutanamine;hydrochloride is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies to understand the effects of fluorinated compounds on biological systems.
Medicine: Research involving this compound can provide insights into the development of new pharmaceuticals.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(Fluoromethyl)cyclobutanamine;hydrochloride involves its interaction with specific molecular targets. The fluoromethyl group can influence the compound’s reactivity and binding affinity to various biological molecules. The exact pathways and targets depend on the specific application and context of the research .
Comparaison Avec Des Composés Similaires
2-(Fluoromethyl)cyclobutanamine;hydrochloride can be compared with other similar compounds, such as:
Cyclobutanamine: The parent compound without the fluoromethyl group.
2-(Chloromethyl)cyclobutanamine: A similar compound where the fluorine atom is replaced by chlorine.
2-(Bromomethyl)cyclobutanamine: Another analog with a bromine atom instead of fluorine.
The presence of the fluoromethyl group in this compound imparts unique properties, such as increased stability and altered reactivity, making it distinct from its analogs .
Propriétés
Formule moléculaire |
C5H11ClFN |
|---|---|
Poids moléculaire |
139.60 g/mol |
Nom IUPAC |
2-(fluoromethyl)cyclobutan-1-amine;hydrochloride |
InChI |
InChI=1S/C5H10FN.ClH/c6-3-4-1-2-5(4)7;/h4-5H,1-3,7H2;1H |
Clé InChI |
XXGPLFARTGGIJN-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1CF)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Methyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B12955545.png)


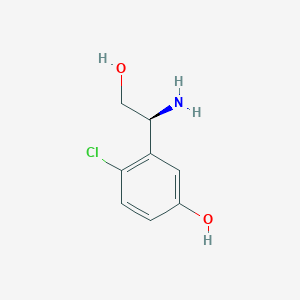

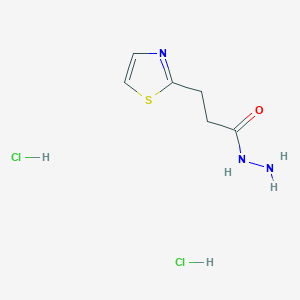
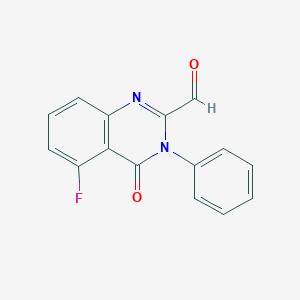
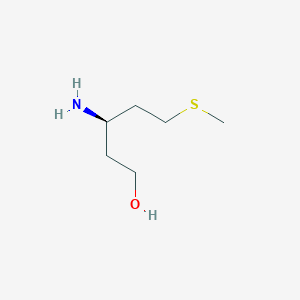
![1,2,3,3a-tetrahydroindeno[2,1-c]pyrrol-8(8aH)-one](/img/structure/B12955591.png)

